molecular formula C22H20N2O2 B5716634 1-(cyclohexylamino)-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione

1-(cyclohexylamino)-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione

Cat. No.: B5716634
M. Wt: 344.4 g/mol
InChI Key: AEQYYTRKXMSTBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Cyclohexylamino)-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse pharmacological activities and are widely studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Scientific Research Applications

Comparison with Similar Compounds

1-(Cyclohexylamino)-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione can be compared with other quinoline derivatives such as:

Properties

IUPAC Name

16-(cyclohexylamino)-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2/c25-21-15-10-5-4-9-14(15)19-18-16(21)11-6-12-17(18)24-22(26)20(19)23-13-7-2-1-3-8-13/h4-6,9-13,23H,1-3,7-8H2,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEQYYTRKXMSTBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=C3C4=CC=CC=C4C(=O)C5=C3C(=CC=C5)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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